2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole
Description
2-({[1-(3,4-Dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole is a heterocyclic compound featuring a benzimidazole core fused with a tetrazole ring via a methylsulfanyl linker. The benzimidazole moiety is substituted with a methyl group at the N1 position, while the tetrazole ring is substituted with a 3,4-dichlorophenyl group. The dichlorophenyl group may contribute to hydrophobic interactions in biological targets, a feature observed in agrochemicals and pharmaceuticals .
Properties
Molecular Formula |
C16H12Cl2N6S |
|---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
2-[[1-(3,4-dichlorophenyl)tetrazol-5-yl]methylsulfanyl]-1-methylbenzimidazole |
InChI |
InChI=1S/C16H12Cl2N6S/c1-23-14-5-3-2-4-13(14)19-16(23)25-9-15-20-21-22-24(15)10-6-7-11(17)12(18)8-10/h2-8H,9H2,1H3 |
InChI Key |
COYLQCRBYRUAGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC3=NN=NN3C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole typically involves multiple steps. One common approach starts with the preparation of the benzimidazole core, followed by the introduction of the tetrazole moiety and the sulfanyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process is crucial to ensure the compound’s purity, often involving techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole involves its interaction with specific molecular targets. The tetrazole moiety can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. This binding can inhibit the enzyme’s activity or modulate the receptor’s function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-(3,4-Dihydroxy-phenyl)-1H-benzimidazole-5-sulfonic acid
This compound () replaces the tetrazole and dichlorophenyl groups with a dihydroxyphenyl substituent and a sulfonic acid group. The sulfonic acid enhances hydrophilicity, making it suitable for aqueous applications, whereas the target compound’s methylsulfanyl and dichlorophenyl groups likely improve lipophilicity and membrane permeability .
5-Chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole
This analogue () shares the benzimidazole core and sulfanyl linker but substitutes the tetrazole with a chloro group and a phenoxyethyl chain.
Tetrazole-Containing Compounds
5-((4-Fluorophenethyl)thio)-1-phenyl-1H-tetrazole
This compound () features a tetrazole ring linked to a fluorophenethyl group via a sulfanyl bridge.
[18F]-SPA-RQ
A radioligand with a tetrazole and fluoromethoxybenzyl group (), this compound highlights the use of tetrazoles in imaging agents. The target compound’s dichlorophenyl group may offer stronger van der Waals interactions than the fluoromethoxy group, favoring stability in hydrophobic environments .
Dichlorophenyl Derivatives
Etaconazole and Propiconazole
These triazole fungicides () share the dichlorophenyl group with the target compound but use triazole rings instead of tetrazoles. Triazoles are less acidic than tetrazoles (pKa ~6 vs. ~4), which may reduce ionization at physiological pH and alter pharmacokinetics .
SR140333 and SR142801
These GPCR ligands () incorporate dichlorophenyl groups for receptor binding. The target compound’s benzimidazole-tetrazole scaffold may mimic such interactions but with distinct spatial orientation due to the methylsulfanyl linker .
Sulfanyl Linkage Comparisons
The methylsulfanyl bridge in the target compound contrasts with Montelukast’s sulfanyl group (), which connects a quinoline and cyclopropane moiety. Montelukast’s longer linker and bulky substituents optimize leukotriene receptor antagonism, whereas the target compound’s compact structure may favor different targets .
Structural and Functional Comparison Table
Research Implications and Hypotheses
- Metabolic Stability : The tetrazole’s resistance to hydrolysis may improve the compound’s half-life compared to carboxylic acid bioisosteres .
- Synergistic Effects : The benzimidazole-tetrazole combination could target multiple pathways, such as tubulin polymerization (benzimidazole) and receptor antagonism (tetrazole) .
Q & A
Basic: How can researchers optimize the synthesis of 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole?
Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution reactions involving sulfur-containing intermediates .
- Catalyst use : Copper(I) iodide or palladium catalysts may improve coupling efficiency in tetrazole-alkylation steps, as seen in analogous benzimidazole derivatives .
- Temperature control : Maintain 60–80°C during cyclocondensation to avoid side-product formation (e.g., over-oxidation of sulfur moieties) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures ensures ≥95% purity .
Basic: What spectroscopic techniques are essential for structural characterization of this compound?
Methodological Answer:
Key techniques include:
- NMR spectroscopy :
- Mass spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ validation and fragmentation patterns (e.g., cleavage at the sulfanyl bridge) .
- X-ray crystallography : Use SHELX software for structure refinement if single crystals are obtained .
Advanced: How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular docking : Use AutoDock Vina to simulate binding to receptors (e.g., angiotensin II receptors), leveraging structural analogs from studies on nonpeptide antagonists .
Advanced: How to resolve contradictions in bioactivity data between in vitro and in vivo studies?
Methodological Answer:
- Pharmacokinetic profiling :
- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) to enhance metabolic stability, as demonstrated in triazole-oxadiazole analogs .
- Control experiments : Validate target engagement via competitive binding assays (e.g., radioligand displacement) to confirm mechanism specificity .
Advanced: What strategies are effective for crystallizing this compound for X-ray analysis?
Methodological Answer:
- Solvent screening : Use vapor diffusion with mixed solvents (e.g., DCM/methanol) to induce slow nucleation .
- Temperature gradients : Gradual cooling from 50°C to 4°C minimizes disorder in flexible sulfanyl-methyl groups .
- Co-crystallization : Add small-molecule additives (e.g., crown ethers) to stabilize π-π stacking between benzimidazole and dichlorophenyl rings .
- Data refinement : Apply SHELXL for high-resolution refinement, particularly for resolving chlorine atom disorder .
Basic: How to assess the compound’s stability under varying pH conditions?
Methodological Answer:
- pH-rate profiling :
- Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC at 254 nm, focusing on sulfanyl bond hydrolysis .
- Use Arrhenius plots to extrapolate shelf-life under storage conditions (e.g., pH 7.4, 25°C) .
- Stabilizers : Add antioxidants (e.g., BHT) to mitigate oxidative degradation observed in benzimidazole-thioether analogs .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
- Core modifications :
- Biological assays :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
